molecular formula C9H9N5 B12114689 (4-Pyridin-4-ylpyrimidin-2-yl)hydrazine

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine

Cat. No.: B12114689
M. Wt: 187.20 g/mol
InChI Key: CTQRLBMMGAMYCS-UHFFFAOYSA-N
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Description

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine is a heterocyclic compound that contains both pyridine and pyrimidine rings linked by a hydrazine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . Another method includes the reduction of the corresponding diazonium salts . The reaction conditions typically involve the use of solvents such as dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, and the reactions are often carried out at room temperature or with cooling to 0 to -10°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine is unique due to its specific combination of pyridine and pyrimidine rings linked by a hydrazine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

(4-pyridin-4-ylpyrimidin-2-yl)hydrazine

InChI

InChI=1S/C9H9N5/c10-14-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,10H2,(H,12,13,14)

InChI Key

CTQRLBMMGAMYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)NN

Origin of Product

United States

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